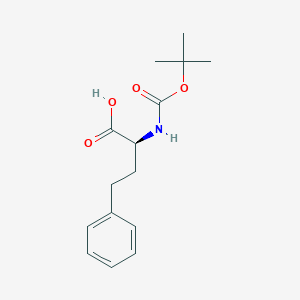

Boc-L-homophenylalanine

Descripción general

Descripción

Boc-L-homophenylalanine, also known as N-alpha-t-butoxycarbonyl-L-homophenylalanine, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of L-homophenylalanine. This compound is widely used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-homophenylalanine typically involves the reaction of L-homophenylalanine with tert-butyl hydroxymethyl formamide (Boc2O) under alkaline conditions. The reaction proceeds as follows:

Reaction: L-homophenylalanine reacts with Boc2O in the presence of a base, such as sodium hydroxide, to form this compound.

Crystallization: The product is then purified by crystallization from an appropriate solvent, such as methanol or ethanol, to obtain this compound with high purity.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves:

Bulk Reaction: Conducting the reaction in large reactors with controlled temperature and pH conditions.

Purification: Using industrial-scale crystallization and filtration techniques to purify the product.

Quality Control: Ensuring the final product meets the required purity standards through rigorous quality control measures.

Análisis De Reacciones Químicas

Protection and Deprotection of the Amino Group

The Boc group serves as a temporary protecting agent for the α-amino group, enabling controlled synthesis of peptides and derivatives.

Protection Mechanism

- Reagent : Di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions .

- Reaction :

- Conditions : Room temperature, pH 8–10, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Deprotection Mechanism

- Reagent : Trifluoroacetic acid (TFA) or HCl in dioxane .

- Reaction :

- Outcome : Quantitative recovery of the free amino group with minimal racemization .

Table 1: Boc Protection/Deprotection Conditions

| Parameter | Protection | Deprotection |

|---|---|---|

| Reagent | Boc₂O | TFA (20–50% in DCM) |

| Solvent | DMF/THF | DCM/dioxane |

| Temperature | 25°C | 0–25°C |

| Yield | 85–95% | >95% |

Peptide Bond Formation

Boc-L-homophenylalanine is a critical building block in solid-phase peptide synthesis (SPPS):

- Activation : Carbodiimide reagents (e.g., DCC or EDC) with HOBt facilitate coupling .

- Example Reaction :

- Applications : Synthesis of angiotensin-converting enzyme (ACE) inhibitors and proteasome inhibitors like carfilzomib .

Hydrogenation Reactions

The Boc group influences reactivity in catalytic hydrogenation:

- Substrate : this compound methyl ester.

- Catalyst : Cu/ZnO/Al₂O₃ with Mg²⁺ doping .

- Outcome : Selective reduction of the ester to L-phenylalaninol without racemization (95.1% selectivity) .

Key Finding : Protection of the amino group with Boc reduces adsorption on catalyst surfaces, lowering reactivity compared to unprotected analogues .

Bioconjugation and Functionalization

The carboxylate and Boc-protected amine enable site-specific modifications:

- Bioconjugation : Coupling with biomolecules (e.g., antibodies) via EDC/NHS chemistry .

- Example : Synthesis of Boc-4-bromo-L-β-homophenylalanine for radiopharmaceutical labeling .

Acid-Catalyzed Rearrangements

Under strong acidic conditions, this compound undergoes decarboxylation:

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group

Boc-L-homophenylalanine is primarily utilized as a protecting group in peptide synthesis. Protecting groups are essential in organic chemistry as they allow for selective reactions without interfering with other functional groups present in the molecule. The Boc group provides stability under various reaction conditions, making it a preferred choice for chemists engaged in synthesizing complex peptides.

Case Study: Synthesis of Modified Peptides

In a study focusing on the synthesis of modified peptides, this compound was successfully incorporated into peptide chains to enhance their stability and bioactivity. The use of this compound enabled researchers to explore the structure-activity relationship of peptides more effectively, leading to the development of potential therapeutic agents.

Drug Development

Peptide-Based Drug Formulation

this compound plays a crucial role in the formulation of peptide-based drugs. By integrating this compound into drug candidates, researchers can improve the pharmacokinetic properties of peptides, such as their solubility and stability. This enhancement is vital for developing effective treatments for various diseases, including cancer and metabolic disorders.

Example: Anticancer Agents

Research has demonstrated that peptides containing this compound exhibit improved cytotoxic effects against cancer cells. For instance, studies on epirubicin-loaded nanoparticles have shown that incorporating this compound can enhance the delivery and efficacy of anticancer drugs, suggesting its potential as an effective carrier in targeted therapy .

Biotechnology

Protein Modification and Study

In biotechnology, this compound is used for producing modified proteins. The incorporation of this amino acid allows scientists to study protein interactions and functions more effectively. By using this compound, researchers can create proteins with altered properties that may mimic natural biological processes or exhibit novel functionalities.

Research Insights

Studies indicate that modified proteins containing this compound can be utilized in enzyme engineering and the development of biosensors. These advancements are crucial for improving industrial processes and developing new biotechnological applications.

Analytical Chemistry

Chromatography Applications

this compound is employed in analytical techniques such as chromatography for separating and identifying amino acids and peptides. This application is critical for quality control in both food and pharmaceutical industries, ensuring that products meet safety and efficacy standards.

Importance in Quality Control

The ability to accurately analyze peptides containing this compound allows for better monitoring of peptide synthesis processes, contributing to the overall quality assurance measures necessary in pharmaceutical production .

Research in Neuroscience

Neurotransmitter Studies

this compound has implications in neuroscience research, particularly concerning neurotransmitter synthesis. Studies have explored its role in understanding phenylalanine metabolism and its effects on brain function, especially regarding disorders like phenylketonuria .

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Peptide Synthesis | Used as a protecting group to facilitate selective reactions | Synthesis of modified peptides enhancing stability |

| Drug Development | Enhances pharmacokinetic properties of peptide-based drugs | Anticancer agents using epirubicin-loaded nanoparticles |

| Biotechnology | Aids in producing modified proteins for studying interactions | Enzyme engineering and biosensor development |

| Analytical Chemistry | Employed in chromatography for amino acid/peptide separation | Quality control measures in food/pharmaceutical industries |

| Neuroscience Research | Investigates neurotransmitter synthesis related to phenylalanine metabolism | Studies on brain function implications |

Mecanismo De Acción

The mechanism of action of Boc-L-homophenylalanine primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of L-homophenylalanine from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amino group, allowing further functionalization or peptide bond formation .

Comparación Con Compuestos Similares

L-homophenylalanine: The unprotected form of Boc-L-homophenylalanine, used in similar applications but without the Boc protecting group.

Boc-L-phenylalanine: Another Boc-protected amino acid, differing by the presence of a phenyl group directly attached to the alpha carbon instead of a longer chain.

Boc-L-leucine: A Boc-protected amino acid with a different side chain structure, used in peptide synthesis

Uniqueness: this compound is unique due to its extended side chain, which provides additional flexibility and steric properties in peptide synthesis. This makes it particularly useful in the design of peptides and proteins with specific structural and functional characteristics .

Actividad Biológica

Boc-L-homophenylalanine (Boc-homoPhe) is a synthetic amino acid derivative of phenylalanine that has garnered attention for its unique biological activities and potential applications in medicinal chemistry and peptide synthesis. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents. The compound can be represented chemically as follows:

This compound exhibits various biological activities that can be attributed to its structural properties. Key mechanisms include:

- Inhibition of Enzymatic Activity : Studies have shown that Boc-homoPhe can inhibit specific proteases and enzymes, which may lead to therapeutic applications in conditions involving excessive proteolytic activity.

- Modulation of Receptor Activity : The compound has been implicated in modulating the activity of G-protein coupled receptors (GPCRs), which are crucial for various signaling pathways in cells.

- Self-Assembly Properties : Research indicates that Boc-homoPhe can participate in self-assembly processes, forming nanostructures that may have implications in drug delivery systems.

Case Studies

- Inhibition of Plasmin and Urokinase : A study focused on benzylsulfonyl-D-Ser-homoPhe derivatives demonstrated their effectiveness as dual inhibitors of plasmin and urokinase, which play roles in skin barrier function. This suggests potential applications in dermatological therapies aimed at enhancing skin integrity .

- Self-Assembly and Nanostructure Formation : Research on dipeptides including this compound indicated that these compounds can self-assemble into nanotubes and microtapes. These nanostructures exhibit unique optical properties due to quantum confinement effects, making them suitable for applications in nanotechnology and materials science .

- Impact on Drug Transporters : Investigations into the interactions of food additives with intestinal transporters revealed that compounds similar to Boc-homoPhe could influence the absorption of drugs by inhibiting transport proteins such as P-glycoprotein (P-gp) and BCRP. This highlights the importance of understanding how Boc-homoPhe may affect pharmacokinetics .

Biological Activities of this compound

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCODLPJUFHPVQP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427007 | |

| Record name | Boc-L-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100564-78-1 | |

| Record name | Boc-L-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Boc-L-homophenylalanine used in the development of cysteine protease inhibitors?

A: this compound serves as a starting material in the synthesis of novel cysteine protease inhibitors. [] A study by Lee et al. describes a synthetic route utilizing this compound (1) to produce 4-substituted 2-(3-hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic acid benzyl esters, which exhibit potential as cysteine protease inhibitors. [] The synthesis involves a diazocarbonyl insertion reaction of this compound with diazomethane, followed by several steps ultimately leading to the target compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.